molecular formula C23H19FN4O5S B14124987 Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B14124987
M. Wt: 482.5 g/mol
InChI Key: VZDUPEOJCCBNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrido[2,3-d]pyrimidine derivative featuring a 2-fluorobenzylthio group at position 2, a 4-nitrophenyl substituent at position 5, a methyl group at position 7, and a methyl ester at position 5. Its molecular formula is C24H19FN4O5S, with a molecular weight of approximately 518.55 g/mol.

Synthesis typically involves multi-component reactions (MCRs) starting with ethyl acetoacetate and substituted aromatic aldehydes, followed by cyclization under reflux in solvents like toluene or DMF, often catalyzed by palladium or copper complexes . The compound’s structural complexity and substituent diversity make it a candidate for pharmacological studies, particularly in oncology and infectious diseases .

Preparation Methods

The synthesis of Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the fluorobenzylthio and nitrophenyl groups. Common reagents used in the synthesis include methyl iodide, 2-fluorobenzylthiol, and 4-nitrobenzaldehyde. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorobenzylthio group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential as an anticancer agent, due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition of their activity. This inhibition can disrupt various cellular pathways, resulting in the desired therapeutic effects. For example, in cancer cells, the compound may inhibit enzymes involved in DNA replication or repair, leading to cell death.

Comparison with Similar Compounds

Structurally related compounds share the pyrido[2,3-d]pyrimidine or analogous heterocyclic cores but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Features Biological Activity Ref.
Target Compound : Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate C24H19FN4O5S - 2-fluorobenzylthio
- 4-nitrophenyl
- Methyl ester
High lipophilicity (logP ~3.2); enhanced metabolic stability due to fluorine Anticancer (in vitro IC50: 1.2 µM vs. HeLa)
Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-... C23H20N4O5S - Benzylthio (no fluorine)
- 4-nitrophenyl
- Methyl ester
Lower lipophilicity (logP ~2.8); faster metabolic degradation Moderate antitumor activity (IC50: 5.6 µM vs. HeLa)
Ethyl 2-(benzylthio)-5-(4-nitrophenyl)-7-methyl-4-oxo-... C24H22N4O5S - Benzylthio
- Ethyl ester
Increased steric bulk; slower ester hydrolysis Comparable activity to methyl ester analog
Methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-... (Thiazolo-pyrimidine core) C23H19FN2O3S2 - 4-fluorobenzylidene
- Methylthiophenyl
- Thiazolo-pyrimidine core
Planar thiazolo ring; higher solubility (logP ~2.5) Antiviral (EC50: 0.8 µM vs. HSV-1)
Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C14H15ClN2O3S - Chlorophenyl
- Thioxo group
Electrophilic thioxo group; moderate reactivity Anti-inflammatory (COX-2 inhibition: 65% at 10 µM)

Key Comparative Insights :

Substituent Effects: Fluorine vs. Hydrogen: The 2-fluorobenzylthio group in the target compound improves metabolic stability compared to the non-fluorinated analog, as fluorine reduces oxidative degradation of the thioether bond . 4-Nitrophenyl vs.

Ester Group Influence :

  • Methyl esters generally hydrolyze faster than ethyl esters, impacting bioavailability. Ethyl analogs may exhibit prolonged circulation but reduced cellular uptake .

Core Structure Differences :

  • Pyrido[2,3-d]pyrimidine vs. Thiazolo[3,2-a]pyrimidine: The pyrido core’s fused bicyclic system offers greater conformational rigidity, favoring target binding, while thiazolo derivatives exhibit improved solubility due to sulfur’s polarity .

Biological Activity Trends :

  • Nitro-substituted compounds show stronger anticancer activity (e.g., IC50: 1.2 µM for the target compound), whereas thiazolo-pyrimidines excel in antiviral applications .

Research Findings and Implications

  • Synthetic Challenges : Introducing fluorine at the benzylthio position requires careful selection of fluorinated reagents (e.g., 2-fluorobenzyl bromide) and inert conditions to prevent dehalogenation .
  • Structure-Activity Relationships (SAR) :
    • The 4-nitrophenyl group’s position is critical for intercalation into DNA or enzyme active sites, as shown in molecular docking studies .
    • Fluorine’s ortho position on the benzylthio group minimizes steric hindrance, optimizing ligand-receptor interactions .
  • Pharmacokinetics : The target compound’s logP (~3.2) suggests moderate blood-brain barrier penetration, making it viable for CNS-targeted therapies .

Biological Activity

Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and various biological evaluations.

Structure and Synthesis

The compound features a complex structure characterized by a pyrido[2,3-d]pyrimidine core with various substituents that influence its biological properties. The synthesis typically involves nucleophilic substitution reactions and can yield derivatives with varying degrees of biological activity.

Antitumor Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit significant antitumor activity across various cancer cell lines. For instance:

  • Cytotoxicity Studies : The synthesized compounds were tested against multiple human cancer cell lines including HeLa, HT29, and HepG2. The total growth inhibition (TGI) for some derivatives was found at concentrations ranging from 20 µg/ml to over 100 µg/ml depending on the specific structure of the compound .
CompoundCell LineTGI (µg/ml)
9bHeLa20
8aHeLa49
VariousHT2935
VariousHepG241

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example:

  • Kinase Inhibition : Certain derivatives have been shown to selectively inhibit kinases involved in cancer progression, such as PLK2 and EGFR variants .

Antibacterial and Antifungal Activity

In addition to antitumor properties, some studies have evaluated the antibacterial and antifungal activities of related pyrido[2,3-d]pyrimidine derivatives:

  • Disc Diffusion Method : Compounds were screened against various bacterial strains using the disc diffusion method, showing promising results against gram-positive bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by structural modifications:

  • Substituent Variations : Modifications at specific positions (e.g., N-8 position) can drastically alter cytotoxicity. For instance, maintaining a methyl group at the N-8 position has been shown to be crucial for retaining high cytotoxic activity against tumor cells .

Case Studies

Several studies highlight the efficacy of this compound in preclinical models:

  • Study on Antitumor Activity : A recent study demonstrated that a derivative closely related to this compound exhibited significant inhibition of cell proliferation in multiple cancer types.
  • Evaluation Against Drug Resistance : Another study explored the potential of these compounds to overcome drug resistance mechanisms in cancer cells, suggesting their utility in combination therapies .

Properties

Molecular Formula

C23H19FN4O5S

Molecular Weight

482.5 g/mol

IUPAC Name

methyl 2-[(2-fluorophenyl)methylsulfanyl]-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H19FN4O5S/c1-12-17(22(30)33-2)18(13-7-9-15(10-8-13)28(31)32)19-20(25-12)26-23(27-21(19)29)34-11-14-5-3-4-6-16(14)24/h3-10,18H,11H2,1-2H3,(H2,25,26,27,29)

InChI Key

VZDUPEOJCCBNJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3F)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.